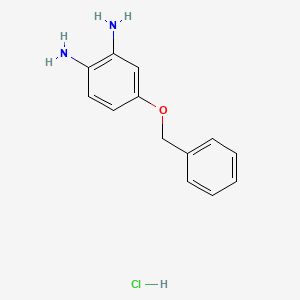
4-(Benzyloxy)benzene-1,2-diamine hydrochloride
Overview
Description
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a chemical compound with the CAS Number: 1803591-53-8 . It has a molecular weight of 250.73 . The IUPAC name for this compound is 4-(benzyloxy)benzene-1,2-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for 4-(Benzyloxy)benzene-1,2-diamine hydrochloride is 1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Properties of Polyamides
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is utilized in the synthesis of various aromatic polyamides. For instance, aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids demonstrate properties like solubility in aprotic solvents, formation of transparent and flexible films, and high thermal stability. These polyamides have applications in materials science due to their high tensile strength and thermal resistance (Yang, Hsiao, & Yang, 1996).
Antioxidant Behavior Study
Research on the reaction of hydroquinones with peroxyl radicals, leading to semiquinone radicals, leverages compounds structurally related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. This study provides insights into the antioxidant behavior of hydroquinones, which is significant in understanding their application in chemistry and biology (Valgimigli et al., 2008).
Liquid Crystal Properties
The compound plays a role in the synthesis and characterization of molecules exhibiting liquid crystal properties. For example, derivatives synthesized using similar structural components displayed nematic phases, which are crucial in the study of liquid crystals and their applications in display technologies (Jamain & Khairuddean, 2021).
Corrosion Inhibition
Studies on corrosion inhibition of metals, such as mild steel, have used derivatives of benzene-1,2-diamines, closely related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. These compounds serve as effective corrosion inhibitors in acidic environments, suggesting their potential use in industrial applications (Singh & Quraishi, 2016).
Polymer Synthesis
The compound is also instrumental in synthesizing novel polymers. For instance, research on the synthesis and characterization of soluble polyimides derived from novel unsymmetrical diamine monomers, including derivatives of benzene-1,2-diamine, reveals its significance in creating polymers with high thermal stability and mechanical strength (Shao et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQWKGITBRPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



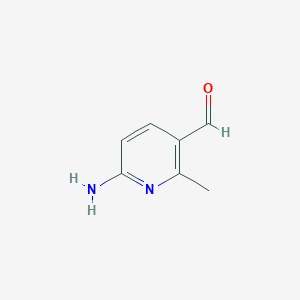
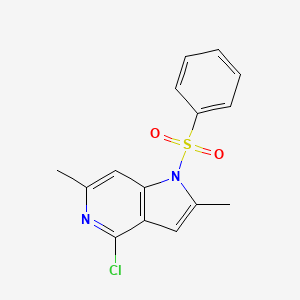
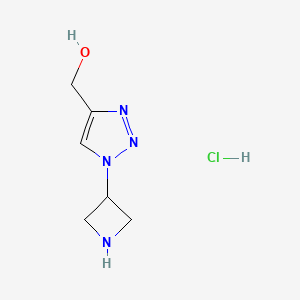
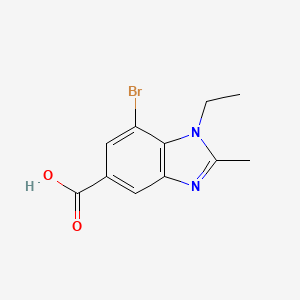
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)

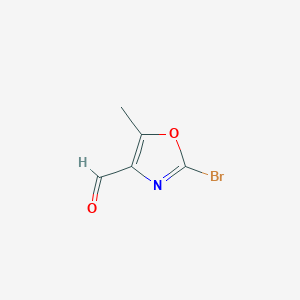
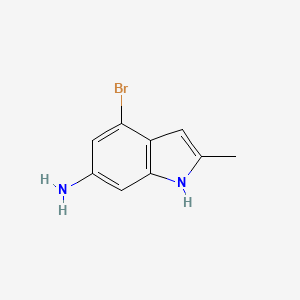
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)


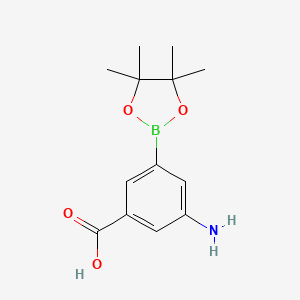
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
